5-Chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-5-(2-fluoro-3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-12-4-2-3-11(13(12)16)8-5-9(14(17)18)7-10(15)6-8/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIGJFAGIQADLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690088 | |
| Record name | 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-90-7 | |
| Record name | 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method couples a boronic acid with an aryl halide, offering excellent functional group tolerance.
Synthesis of Aryl Halide Component
Synthesis of Boronic Acid Component
Coupling Reaction
Ullmann Coupling
An alternative for electron-deficient substrates, though less efficient than Suzuki:
-
Components : 3-Iodo-5-chlorobenzoic acid and 2-fluoro-3-methoxyphenyl copper(I).
-
Conditions : CuI, 1,10-phenanthroline, DMSO, 110°C, 24h.
Carboxylation Strategies
Directed Ortho-Metalation and CO₂ Quenching
Applicable for introducing carboxylic acid post-coupling:
-
Protection : Methylation of biphenyl intermediate (MeI, K₂CO₃).
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Lithiation : n-BuLi (−78°C, THF) directed by methoxy group.
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CO₂ Insertion : Quenching with dry ice to form carboxylate.
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Acidification : HCl to yield carboxylic acid.
Oxidation of Methyl Group
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Substrate : 5-Chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-methyl.
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Conditions : KMnO₄, H₂SO₄, 100°C, 8h.
Functional Group Compatibility and Optimization
| Step | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| Suzuki Coupling | Carboxylic acid deprotonates catalyst | Use methyl ester protection | +25% |
| Methoxylation | Competing defluorination | Low-temperature CuI catalysis | +15% |
| CO₂ Quenching | Poor regioselectivity | Directed metalation with methoxy group | +30% |
Scalability and Industrial Considerations
-
Cost Drivers : Pd catalysts (Suzuki) vs. Cu (Ullmann).
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Solvent Choice : DMF (Suzuki) vs. DMSO (Ullmann) impacts waste management.
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Safety : Cl₂ gas in chlorination requires specialized equipment.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro, fluoro, and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with different substituents replacing the chloro, fluoro, or methoxy groups.
Scientific Research Applications
Chemistry
5-Chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Recent studies have indicated potential biological activities including antimicrobial and anti-inflammatory properties. The compound's interactions with specific molecular targets suggest it may modulate various biochemical pathways.
Case Study: Anticancer Properties
Research has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, cytotoxicity assays (MTT assay) showed selective cytotoxicity indices (SCI) indicating preferential targeting of cancer cells over normal cells:
| Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|
| COLO201 | < 1 | High |
| MDA-MB-231 | > 10 | Low |
| A549 | > 10 | Low |
The presence of chloro, fluoro, and methoxy groups enhances binding affinity to enzymes involved in cancer progression, making this compound a candidate for further drug development.
Medicine
The compound is being explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles. Its unique substituents may contribute to the development of drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 5-Chloro-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The pharmacological and physicochemical properties of biphenyl carboxylic acids are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis:
Table 1: Substituent Positions and Molecular Properties
Key Observations :
Biological Activity
5-Chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a synthetic organic compound that has garnered interest for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C15H12ClFNO3
- CAS Number : 1261957-90-7
- Molecular Weight : 303.71 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Friedel-Crafts Acylation : Utilizing an acyl chloride and a Lewis acid catalyst.
- Methoxylation : Introducing the methoxy group via nucleophilic substitution with methanol.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound's effectiveness was evaluated using the MTT assay against cell lines such as COLO201 (human colorectal adenocarcinoma) and 4T1 (murine mammary carcinoma). The results showed a selective cytotoxicity index (SCI), indicating that the compound preferentially targets cancer cells over normal cells .
| Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|
| COLO201 | < 1 | High |
| MDA-MB-231 | > 10 | Low |
| A549 | > 10 | Low |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, modulating various biochemical pathways. The presence of chloro, fluoro, and methoxy groups enhances binding affinity to enzymes and receptors involved in cancer progression.
Case Studies
In one study focusing on similar biphenyl derivatives, researchers found that certain compounds exhibited a dose-dependent cytostatic effect on cancer cell lines. For example:
- Cell Cycle Analysis : Treatment with these compounds resulted in cell cycle arrest in different phases (G0/G1 or G2/M), suggesting a mechanism that interferes with DNA synthesis and cell proliferation .
Other Biological Activities
Beyond anticancer properties, this compound has shown potential in other areas:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, and how are they determined?
- Methodology : The molecular formula (C₁₄H₁₀ClFO₃) and molar mass (280.68 g/mol) are confirmed via high-resolution mass spectrometry (HRMS). Purity (≥95%) is assessed using HPLC with UV detection at 215 nm . Structural elucidation employs ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography (if crystalline). Solubility profiles are determined in solvents like DMSO, methanol, and water at varying pH levels .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology : A Suzuki-Miyaura cross-coupling reaction is typical:
- Step 1 : React 3-bromo-5-chlorobenzoic acid with a boronic acid derivative (e.g., 2-fluoro-3-methoxyphenylboronic acid) under Pd catalysis.
- Step 2 : Optimize reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to achieve >90% yield. Purification via recrystallization or flash chromatography .
Q. How is the compound characterized for purity and structural integrity?
- Methodology :
- HPLC/UV : Purity assessment with a C18 column and acetonitrile/water gradient .
- NMR : ¹H NMR (DMSO-d₆) identifies substituent patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 281.0) .
Q. What are the recommended storage and handling protocols?
- Methodology : Store at room temperature in airtight containers under inert gas (N₂/Ar). Use PPE (gloves, goggles) and fume hoods due to hazards (H315: skin irritation; H319: eye damage). Stability studies under accelerated conditions (40°C/75% RH) assess degradation over time .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (Cl, F, OMe) influence reactivity in cross-coupling reactions?
- Methodology :
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density and regioselectivity. The electron-withdrawing Cl and F groups activate the benzene ring for electrophilic substitution, while the methoxy group directs coupling via steric hindrance .
- Experimental Validation : Compare reaction rates and yields with analogs (e.g., 5-CH₃ vs. 5-Cl derivatives) under identical catalytic conditions .
Q. What strategies optimize regioselectivity in decarboxylative coupling reactions involving this compound?
- Methodology : Rhodium-catalyzed decarboxylative coupling (e.g., with diarylacetylenes) is optimized by:
- Ligand Screening : Bulky ligands (e.g., JohnPhos) enhance selectivity for the 6-substituted naphthalene product.
- Solvent Effects : Use toluene/DMF mixtures to stabilize intermediates. Monitor regioselectivity via LC-MS and ¹H NMR .
Q. How can structural modifications enhance its bioactivity as a myeloid cell leukemia 1 (Mcl1) inhibitor?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing -OMe with -OEt or -CF₃) and test in Mcl1 binding assays (SPR/ITC).
- Crystallography : Co-crystallize with Mcl1 to identify critical hydrogen bonds (e.g., carboxylic acid with Arg263) .
Q. What analytical methods resolve contradictions in reported CAS numbers (e.g., 1261909-66-3 vs. 1261984-75-1)?
- Methodology : Cross-validate using:
- NIST Database : Compare spectral data (NMR, MS) with reference entries.
- Synthesis Reproducibility : Prepare the compound via literature routes and confirm identity via orthogonal techniques .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
- Methodology :
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor metabolite formation via LC-MS/MS.
- Docking Studies : Use AutoDock Vina to predict binding modes to CYP3A4/CYP2D6 active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
